4-Isopropylcyclohexanamine
Overview
Description
4-Isopropylcyclohexanamine is an organic compound with the molecular formula C₉H₁₉N. It is also known as 1-amino-4-isopropylcyclohexane. This compound is characterized by a cyclohexane ring substituted with an isopropyl group and an amino group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Isopropylcyclohexanamine can be synthesized through several methods. One common method involves the reduction of 4-isopropylcyclohexanone using a reducing agent such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods
In industrial settings, this compound is often produced through catalytic hydrogenation of 4-isopropylcyclohexanone. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions .
Chemical Reactions Analysis
Types of Reactions
4-Isopropylcyclohexanamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-isopropylcyclohexanone using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be further reduced to form 4-isopropylcyclohexanol using reducing agents.
Substitution: It can undergo nucleophilic substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF).
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 4-Isopropylcyclohexanone.
Reduction: 4-Isopropylcyclohexanol.
Substitution: Various substituted cyclohexane derivatives depending on the substituent used.
Scientific Research Applications
4-Isopropylcyclohexanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It has been studied for its potential effects on biological systems, including its role as a ligand in receptor binding studies.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-Isopropylcyclohexanamine involves its interaction with specific molecular targets. It is believed to act on neurotransmitter receptors in the brain, modulating their activity and leading to its observed effects. The exact pathways and molecular targets are still under investigation, but it is thought to influence the serotonin and dopamine systems .
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: Similar structure but lacks the isopropyl group.
4-Methylcyclohexanamine: Similar structure but has a methyl group instead of an isopropyl group.
N-Isopropylcyclohexylamine: Similar structure but with the isopropyl group attached to the nitrogen atom.
Uniqueness
4-Isopropylcyclohexanamine is unique due to the presence of both an isopropyl group and an amino group on the cyclohexane ring. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
4-propan-2-ylcyclohexan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-7(2)8-3-5-9(10)6-4-8/h7-9H,3-6,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFRKYEJMLQUSJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC(CC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00329546 | |
Record name | 4-Isopropylcyclohexylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00329546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52430-81-6, 23775-42-0 | |
Record name | 4-Isopropylcyclohexylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00329546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Isopropylcyclohexylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | rac-(1r,4r)-4-(propan-2-yl)cyclohexan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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